molecular formula C23H30N2O2 B3725572 3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one

3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one

Cat. No. B3725572
M. Wt: 366.5 g/mol
InChI Key: TYYKQQPWSKQMNO-CUNNEBFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one, commonly known as DIM-C-pPhOH, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of indole-based molecules, which have shown promising results in preclinical studies for their anti-cancer properties.

Mechanism of Action

The exact mechanism of action of DIM-C-pPhOH is not fully understood, but it is believed to involve the modulation of several signaling pathways that are dysregulated in cancer cells. One of the key targets of DIM-C-pPhOH is the nuclear factor-kappa B (NF-κB) pathway, which is involved in regulating cell survival, proliferation, and inflammation. DIM-C-pPhOH has been shown to inhibit the activity of NF-κB, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that DIM-C-pPhOH has a low toxicity profile, with no significant adverse effects observed in animal studies. It has been shown to selectively target cancer cells, leaving normal cells unharmed. In addition to its anti-cancer properties, DIM-C-pPhOH has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of DIM-C-pPhOH is its high potency and specificity against cancer cells. This makes it a promising candidate for further development as a cancer therapeutic. However, there are also some limitations to its use in lab experiments. For example, its synthesis is complex and requires several steps, which may limit its availability for some researchers. In addition, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on DIM-C-pPhOH. One area of interest is the development of more efficient synthesis methods to increase its availability for research purposes. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to DIM-C-pPhOH treatment. Finally, further studies are needed to determine the optimal dosage and treatment regimen for clinical use. Overall, the potential therapeutic applications of DIM-C-pPhOH make it an exciting area of research for cancer treatment.

Scientific Research Applications

DIM-C-pPhOH has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and suppress angiogenesis (the formation of new blood vessels that feed tumors). Preclinical studies have demonstrated its efficacy against a variety of cancer types, including breast, prostate, lung, and colon cancer.

properties

IUPAC Name

(2E)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethylimino]-2-(1-hydroxypentylidene)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-4-5-8-21(26)23-20(7-6-9-22(23)27)24-13-12-17-16(3)25-19-11-10-15(2)14-18(17)19/h10-11,14,25-26H,4-9,12-13H2,1-3H3/b23-21+,24-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYKQQPWSKQMNO-CUNNEBFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)C)C)CCCC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)C)C)CCCC1=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one
Reactant of Route 2
3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one
Reactant of Route 3
3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one
Reactant of Route 4
3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one
Reactant of Route 5
Reactant of Route 5
3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one
Reactant of Route 6
3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one

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